molecular formula C6H5LiO2 B14382633 lithium;1-(2H-furan-2-id-5-yl)ethanone CAS No. 88308-80-9

lithium;1-(2H-furan-2-id-5-yl)ethanone

Cat. No.: B14382633
CAS No.: 88308-80-9
M. Wt: 116.1 g/mol
InChI Key: KWKLRNWRAROTGM-UHFFFAOYSA-N
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Description

Lithium;1-(2H-furan-2-id-5-yl)ethanone is a chemical compound with the molecular formula C6H6O2Li. It is also known by other names such as 1-(2-furanyl)ethanone and 2-acetylfuran . This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an ethanone group attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1-(2H-furan-2-id-5-yl)ethanone typically involves the reaction of furan with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where the acetic anhydride acts as the electrophile and the furan ring as the nucleophile . The reaction conditions usually involve heating the mixture to a temperature of around 60-70°C for several hours.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of lithium salts, such as lithium chloride, can also enhance the reaction efficiency by stabilizing the intermediate compounds formed during the reaction .

Chemical Reactions Analysis

Types of Reactions

Lithium;1-(2H-furan-2-id-5-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of lithium;1-(2H-furan-2-id-5-yl)ethanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1-(2-furanyl)ethanone: Similar structure but without the lithium atom.

    2-acetylfuran: Another name for 1-(2-furanyl)ethanone.

    2-furylmethanol: A reduced form of the compound.

Uniqueness

Lithium;1-(2H-furan-2-id-5-yl)ethanone is unique due to the presence of the lithium atom, which can enhance its reactivity and stability in certain reactions. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

88308-80-9

Molecular Formula

C6H5LiO2

Molecular Weight

116.1 g/mol

IUPAC Name

lithium;1-(2H-furan-2-id-5-yl)ethanone

InChI

InChI=1S/C6H5O2.Li/c1-5(7)6-3-2-4-8-6;/h2-3H,1H3;/q-1;+1

InChI Key

KWKLRNWRAROTGM-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(=O)C1=CC=[C-]O1

Origin of Product

United States

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